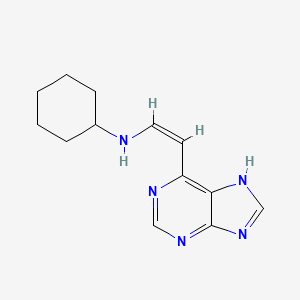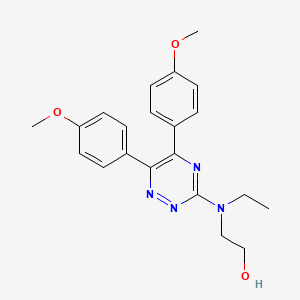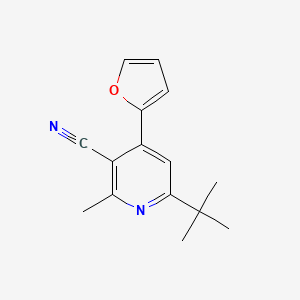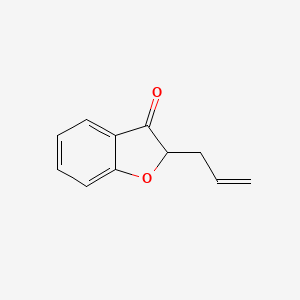
1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorophenyl groups and a thione group attached to the quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-chlorobenzylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
Chemistry: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is used as a building block in the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. It exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting various biochemical processes.
相似化合物的比较
- 1,2-Bis(2-chlorophenyl)ethanol
- 1,2-Bis(2-chlorophenyl)hydrazine
- 1,2-Bis(2-chlorophenyl)ethane
Comparison: 1,2-Bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its quinazoline core and thione group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it more versatile for various applications. Its potential in medicinal chemistry and materials science sets it apart from other related compounds.
属性
CAS 编号 |
62721-88-4 |
|---|---|
分子式 |
C20H16Cl2N2S |
分子量 |
387.3 g/mol |
IUPAC 名称 |
1,2-bis(2-chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C20H16Cl2N2S/c21-15-9-3-1-7-13(15)19-23-20(25)14-8-2-5-11-17(14)24(19)18-12-6-4-10-16(18)22/h1,3-4,6-7,9-10,12H,2,5,8,11H2 |
InChI 键 |
DIDWOONWCXKSCW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)




![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)







